2-(2-Bromo-5-fluorophenyl)oxirane
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Overview
Description
2-(2-Bromo-5-fluorophenyl)oxirane is an organic compound with the molecular formula C8H6BrFO It is a member of the oxirane family, characterized by a three-membered epoxide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-fluorophenyl)oxirane typically involves the reaction of 2-bromo-5-fluorobenzaldehyde with a suitable epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid, under controlled conditions to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-fluorophenyl)oxirane undergoes various chemical reactions, including:
Nucleophilic substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The compound can be reduced to form corresponding alcohols.
Oxidation: Oxidative cleavage of the epoxide ring can yield diols or other oxidized products.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide are employed under controlled conditions.
Major Products Formed
Nucleophilic substitution: Substituted alcohols or ethers.
Reduction: Corresponding alcohols.
Oxidation: Diols or other oxidized derivatives.
Scientific Research Applications
2-(2-Bromo-5-fluorophenyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-fluorophenyl)oxirane involves its reactivity towards nucleophiles, leading to the formation of various products through ring-opening reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. In biological systems, it may interact with nucleophilic sites on proteins or nucleic acids, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-5-fluorophenyl)oxirane
- 2-(2-Bromo-4-fluorophenyl)oxirane
- 2-(2-Bromo-5-chlorophenyl)oxirane
Uniqueness
2-(2-Bromo-5-fluorophenyl)oxirane is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
2-(2-bromo-5-fluorophenyl)oxirane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-7-2-1-5(10)3-6(7)8-4-11-8/h1-3,8H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFZMOCAJVFKOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=C(C=CC(=C2)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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